molecular formula C20H18N2O3 B2402119 (3,4-dihydroisoquinolin-2(1H)-yl)(5-(4-methoxyphenyl)oxazol-2-yl)methanone CAS No. 955730-34-4

(3,4-dihydroisoquinolin-2(1H)-yl)(5-(4-methoxyphenyl)oxazol-2-yl)methanone

Cat. No. B2402119
CAS RN: 955730-34-4
M. Wt: 334.375
InChI Key: BPEUWKKPZWDYHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,4-dihydroisoquinolin-2(1H)-yl)(5-(4-methoxyphenyl)oxazol-2-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of (3,4-dihydroisoquinolin-2(1H)-yl)(5-(4-methoxyphenyl)oxazol-2-yl)methanone is not fully understood. However, it has been suggested that it exerts its antitumor activity by inducing apoptosis, inhibiting angiogenesis, and suppressing the expression of various oncogenes. Its antibacterial and antifungal properties are thought to be due to its ability to disrupt the cell membrane and inhibit cell wall synthesis.
Biochemical and Physiological Effects:
Studies have shown that (3,4-dihydroisoquinolin-2(1H)-yl)(5-(4-methoxyphenyl)oxazol-2-yl)methanone can cause a decrease in cell viability and induce cell cycle arrest in cancer cells. It has also been found to increase the production of reactive oxygen species, which can lead to oxidative stress and cell death. In addition, it has been shown to inhibit the growth of various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (3,4-dihydroisoquinolin-2(1H)-yl)(5-(4-methoxyphenyl)oxazol-2-yl)methanone in lab experiments is its potent antitumor activity. It has also been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. However, its complex synthesis method and limited availability may limit its use in certain experiments.

Future Directions

There are several future directions for the research and development of (3,4-dihydroisoquinolin-2(1H)-yl)(5-(4-methoxyphenyl)oxazol-2-yl)methanone. One potential area of research is the optimization of its synthesis method to increase yield and reduce cost. Another area of research is the development of new derivatives with improved pharmacokinetic properties and reduced toxicity. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of (3,4-dihydroisoquinolin-2(1H)-yl)(5-(4-methoxyphenyl)oxazol-2-yl)methanone involves a multi-step process that requires specialized equipment and expertise. The first step involves the condensation of 2-aminobenzamide with 2-formylphenylboronic acid to form 2-(2-formylphenyl)benzamide. This intermediate is then subjected to a Pictet-Spengler reaction with ethyl glyoxylate to yield (3,4-dihydroisoquinolin-2(1H)-yl)(2-(2-formylphenyl)benzyl)oxazolidin-2-one. The final step involves the reduction of the oxazolidinone ring using sodium borohydride to produce (3,4-dihydroisoquinolin-2(1H)-yl)(5-(4-methoxyphenyl)oxazol-2-yl)methanone.

Scientific Research Applications

(3,4-dihydroisoquinolin-2(1H)-yl)(5-(4-methoxyphenyl)oxazol-2-yl)methanone has been the subject of various scientific studies due to its potential applications in the field of medicinal chemistry. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c1-24-17-8-6-15(7-9-17)18-12-21-19(25-18)20(23)22-11-10-14-4-2-3-5-16(14)13-22/h2-9,12H,10-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPEUWKKPZWDYHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(O2)C(=O)N3CCC4=CC=CC=C4C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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